molecular formula C17H19NO2 B5571284 N-mesityl-3-(5-methyl-2-furyl)acrylamide

N-mesityl-3-(5-methyl-2-furyl)acrylamide

Cat. No.: B5571284
M. Wt: 269.34 g/mol
InChI Key: BCHPKPGMUKDRCM-BQYQJAHWSA-N
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Description

N-Mesityl-3-(5-methyl-2-furyl)acrylamide is an acrylamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 5-methyl-2-furyl substituent on the α,β-unsaturated carbonyl system. This compound serves as a key intermediate in the regio- and diastereoselective synthesis of trans-3-(5-methyl-2-furyl)dihydrobenzofuran-3-carboxamides via radical addition reactions mediated by manganese(III) acetate . The reaction proceeds with moderate to good yields (up to 80%) and high stereochemical control, as confirmed by NMR (HMBC, NOESY) and X-ray crystallography . Its structural uniqueness lies in the combination of a bulky mesityl group and electron-rich furyl substituent, which influence both reactivity and steric outcomes in synthetic applications.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)17(13(3)10-11)18-16(19)8-7-15-6-5-14(4)20-15/h5-10H,1-4H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPKPGMUKDRCM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-3-(5-methyl-2-furyl)acrylamide typically involves the reaction of mesitylamine with 3-(5-methyl-2-furyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-3-(5-methyl-2-furyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted mesityl derivatives.

Scientific Research Applications

N-mesityl-3-(5-methyl-2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-mesityl-3-(5-methyl-2-furyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The mesityl and furan groups can participate in π-π stacking interactions and hydrogen bonding, respectively, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The mesityl group in the target compound introduces significant steric hindrance, which contrasts with smaller substituents (e.g., 2-methylphenyl in or unsubstituted amide in AF-2). This bulkiness likely enhances diastereoselectivity during radical cyclization .
  • Reactivity: The electron-donating 5-methyl group on the furyl ring (vs.
Stereochemical Outcomes

The trans-configuration of dihydrofuran products derived from N-mesityl-3-(5-methyl-2-furyl)acrylamide is confirmed by vicinal coupling constants (J = 4.2–5.2 Hz in ¹H NMR), consistent with trans-diastereomers . In contrast, cis-diastereomers of related dihydrofurans exhibit larger coupling constants (J = 9.6–10.3 Hz) . This stereochemical predictability distinguishes the target compound from less selective syntheses.

Physical Properties
Compound Melting Point Physical Form
This compound Not reported Crystalline solid
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-acrylamide (13) 64–66°C Yellow powder
AF-2 Not reported Not specified

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